molecular formula C9H11Cl2NO B13049998 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL

Cat. No.: B13049998
M. Wt: 220.09 g/mol
InChI Key: RSGQLIOPPQBDNG-UHFFFAOYSA-N
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Description

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3,4-dichlorophenyl substituent. The 3,4-dichlorophenyl group is known to enhance lipophilicity and biological activity in pharmacologically relevant compounds, such as kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-1-(3,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3

InChI Key

RSGQLIOPPQBDNG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3,4-Dichlorobenzaldehyde : Serves as the aromatic aldehyde substrate providing the dichlorophenyl moiety.
  • Chiral amine : Used to introduce the amino group with defined stereochemistry.
  • Reducing agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed to reduce imine intermediates to the amino alcohol.

Stepwise Synthetic Procedure

Step Description Reagents/Conditions Outcome
1 Formation of imine intermediate 3,4-dichlorobenzaldehyde + chiral amine, solvent: methanol or ethanol, room temperature to mild heating Imine intermediate formation
2 Reduction of imine to amino alcohol NaBH4 or LiAlH4, low temperature (0–25 °C), inert atmosphere Chiral amino alcohol with (1S,2R) configuration
3 Purification Recrystallization or chromatographic separation Pure enantiomeric 1-Amino-1-(3,4-dichlorophenyl)propan-2-ol

Industrial Scale Synthesis Considerations

Reaction Conditions and Reagents

Reaction Type Reagents Typical Conditions Notes
Imine formation 3,4-dichlorobenzaldehyde + chiral amine Methanol, 20–70 °C, 12–24 hours Acid catalysts like p-toluenesulfonic acid may be added to accelerate
Reduction Sodium borohydride or lithium aluminum hydride 0–25 °C, inert atmosphere (N2 or Ar) LiAlH4 is more reactive but requires careful handling
Purification Silica gel chromatography, recrystallization Solvents: ethyl acetate, hexanes Ensures isolation of pure enantiomer

Research Findings on Preparation Optimization

  • Enantioselectivity : The use of chiral amines and chiral catalysts significantly improves the stereochemical purity of the product.
  • Yield : Typical yields range from 70% to 85% depending on reaction scale and purification methods.
  • Continuous flow synthesis : Recent studies demonstrate enhanced yield and purity using continuous flow systems, which allow precise control of reaction time and temperature.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Batch synthesis via imine reduction 3,4-dichlorobenzaldehyde + chiral amine NaBH4 or LiAlH4 Methanol, 0–25 °C, 12–24 h 70–80 Classical lab-scale method
Catalytic asymmetric synthesis 3,4-dichlorobenzaldehyde + chiral catalyst + amine Chiral catalyst, NaBH4 Controlled temp, inert atmosphere 80–85 Higher enantioselectivity
Continuous flow synthesis Same as batch Automated reagent feed, NaBH4 Optimized flow rates, temperature control 82–87 Industrial scale potential

Additional Notes on Purification and Characterization

  • Purification techniques : Column chromatography on silica gel or recrystallization from suitable solvents is essential to separate enantiomers and remove impurities.
  • Characterization : Optical rotation measurements, chiral HPLC, and NMR spectroscopy confirm stereochemistry and purity.
  • Molecular formula and weight : C9H11Cl2NO, molecular weight approximately 220.09 g/mol.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of chlorine atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

  • 1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU): This diarylurea compound shares the 3,4-dichlorophenyl group but replaces the amino-propanol with a urea linker and benzo-thiadiazole moiety. It exhibits potent growth inhibition, likely due to enhanced π-π stacking and hydrogen bonding .
  • Molecular weight (C₁₃H₂₁NO vs. C₉H₁₀Cl₂NO) and LogP differences highlight substituent-driven property variations .

Amino-Propanol Derivatives with Different Aromatic Groups

  • D(+)-2-Amino-3-phenyl-1-propanol: Lacks chlorine substituents, resulting in lower molecular weight (151.20 g/mol vs. ~220–230 g/mol for dichlorophenyl analogs) and reduced lipophilicity (LogP ~1–2 vs. >5 for dichlorophenyl derivatives) .
  • (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL: Methyl groups on the aromatic ring reduce electronegativity compared to chlorine, altering electronic properties and solubility. Molecular weight (C₁₁H₁₇NO = 179.26 g/mol) is lower than dichlorophenyl analogs .

Functional Group Modifications

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* IC₅₀ (µM) Key Feature Reference
1-Amino-1-(3,4-dichlorophenyl)propan-2-OL C₉H₁₀Cl₂NO ~220–230 (estimated) >5* N/A High lipophilicity
BTdCPU C₁₃H₈Cl₂N₄OS 357.19 ~4.5 <0.01 Growth inhibition
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 ~1.5 N/A Low LogP
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL C₁₃H₂₁NO 207.32 ~3.0 N/A Steric bulk

*Estimated based on structural analogs .

Research Findings and Challenges

  • Lipophilicity and Solubility: The 3,4-dichlorophenyl group in amino-propanol derivatives contributes to high LogP (>5), leading to poor aqueous solubility . This contrasts with methyl or tert-butyl substituents, which balance lipophilicity and solubility better .
  • Biological Efficacy: Diarylureas like BTdCPU demonstrate nanomolar IC₅₀ values due to dual aromatic pharmacophores, whereas amino-propanol derivatives may require structural optimization for similar potency .
  • Synthetic Utility: Amino-propanol scaffolds are versatile intermediates. For example, 5-amino-3-(3,4-dichlorophenyl)-1H-indazole derivatives are modified to improve drug-like properties .

Biological Activity

Overview

1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound characterized by its amino group and a dichlorophenyl moiety attached to a propanol backbone. This unique structure contributes to its significant biological activity, making it an important subject of study in pharmacology and medicinal chemistry. The compound has garnered attention for its potential therapeutic applications, particularly in modulating enzyme activities and interacting with various biological receptors.

  • Molecular Formula : C9H11Cl2NO
  • Molecular Weight : 220.09 g/mol
  • Structure : The compound features an amino group that can form hydrogen bonds, while the dichlorophenyl group engages in hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. Research indicates that it may modulate various signaling pathways, particularly those involving enzyme inhibition and receptor binding.

Key Mechanisms:

  • Enzyme Modulation : The compound has shown potential in inhibiting enzymes associated with various metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It interacts with receptors involved in neurotransmission and cellular signaling, potentially affecting physiological responses.

In vitro Studies

  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by up-regulating pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes. For example, it may inhibit the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in multiple signaling pathways.

In vivo Studies

Animal studies have indicated that the compound's effects vary with dosage:

  • At lower doses, it may exert therapeutic effects by modulating enzyme activities and influencing cellular signaling pathways.
  • Higher doses have been associated with adverse effects, emphasizing the importance of dosage optimization in therapeutic applications .

Case Studies

Study ReferenceFocusFindings
Cytotoxicity in Cancer CellsInduced apoptosis via modulation of Bax and Bcl-2 expression.
Enzyme InhibitionDemonstrated inhibition of DYRK1A signaling pathway.
Receptor InteractionShowed selective binding to specific receptors influencing neuroprotection.

Pharmacological Applications

Given its biological activity, this compound is being explored for various pharmacological applications:

  • Cancer Therapy : Its cytotoxic properties make it a candidate for developing anticancer agents.
  • Neuroprotective Agents : Research suggests potential use in neurodegenerative diseases through its interaction with dopamine receptors .

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